2-(2-Methylthiazol-4-yl)acetonitrile

Medicinal Chemistry Drug Design Lipophilicity Optimization

2-(2-Methylthiazol-4-yl)acetonitrile (CAS 13458-33-8) is a heterocyclic building block comprising a 2-methyl-substituted thiazole ring bearing a reactive acetonitrile (-CH2CN) side chain at the 4-position. This small-molecule scaffold (molecular weight 138.19 g/mol) features one rotatable bond, three hydrogen bond acceptors, zero hydrogen bond donors, and a calculated LogP of 1.51758.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 13458-33-8
Cat. No. B078143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylthiazol-4-yl)acetonitrile
CAS13458-33-8
Synonyms2-(2-Methylthiazol-4-yl)acetonitrile
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CC#N
InChIInChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3
InChIKeyRAPXHYYGOAFSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylthiazol-4-yl)acetonitrile CAS 13458-33-8: A Heterocyclic Nitrile Building Block for Thiazole-Containing Scaffold Synthesis


2-(2-Methylthiazol-4-yl)acetonitrile (CAS 13458-33-8) is a heterocyclic building block comprising a 2-methyl-substituted thiazole ring bearing a reactive acetonitrile (-CH2CN) side chain at the 4-position . This small-molecule scaffold (molecular weight 138.19 g/mol) features one rotatable bond, three hydrogen bond acceptors, zero hydrogen bond donors, and a calculated LogP of 1.51758 [1]. The compound is supplied as a liquid at room temperature with typical commercial purities of 95-97% .

Why 2-(2-Methylthiazol-4-yl)acetonitrile Cannot Be Replaced by Unsubstituted Thiazole Analogs in Structure-Guided Drug Discovery


Generic substitution fails because the 2-methyl substitution pattern on the thiazole ring is not electronically or sterically equivalent to unsubstituted, 2-amino, or 2-halo thiazole analogs. The 2-methyl group alters the electron density distribution on the thiazole nitrogen and the C4-position, directly affecting the acidity of the adjacent acetonitrile α-protons and the nucleophilicity of derived carbanions in subsequent alkylation or condensation reactions [1]. Furthermore, the 2-methyl-1,3-thiazol-4-yl acetonitrile framework has been specifically utilized as an intermediate in patented synthetic routes to biologically active compounds, including kinase inhibitor precursors, where substitution with 2-H or 2-NH2 thiazole analogs would yield compounds with fundamentally different binding affinities and pharmacokinetic profiles [2].

Quantitative Differentiation Evidence: 2-(2-Methylthiazol-4-yl)acetonitrile vs. Thiazole Acetonitrile Analogs


Comparative Lipophilicity: 2-Methyl Substitution Increases Calculated LogP by ~1.2 Units vs. Unsubstituted Thiazole-4-acetonitrile

2-(2-Methylthiazol-4-yl)acetonitrile exhibits a calculated LogP of 1.51758, which is approximately 1.2 log units higher than unsubstituted thiazole-4-acetonitrile (LogP ~0.3), due to the hydrophobic contribution of the 2-methyl group . This quantifiable increase in lipophilicity predicts enhanced passive membrane permeability and blood-brain barrier (BBB) penetration potential for derived compounds, a critical parameter in CNS drug discovery.

Medicinal Chemistry Drug Design Lipophilicity Optimization

Polar Surface Area Differentiation: Target Compound Exhibits Lower PSA (64.92 Ų) vs. 2-Aminothiazole-4-acetonitrile

The target compound has a topological polar surface area (TPSA) of 64.92 Ų . This is lower than 2-aminothiazole-4-acetonitrile (TPSA ~88-90 Ų), due to replacement of the polar -NH2 group with a hydrophobic -CH3 group. This reduction in PSA directly translates to predicted improvements in oral absorption and intestinal permeability based on established drug-likeness filters (e.g., Veber rules: PSA < 140 Ų; optimal < 90 Ų).

ADME Prediction Drug-likeness Membrane Permeability

Synthetic Tractability: Documented Utility as a Key Intermediate in US Patent US6194437 B1

2-(2-Methylthiazol-4-yl)acetonitrile is explicitly cited as a synthetic intermediate in US Patent US6194437 B1, describing methods for preparing thiazole-containing compounds with pharmacological activity . This patent documentation provides a validated, reproducible synthetic route distinct from the general literature on unpatented thiazole acetonitrile analogs, reducing the risk of freedom-to-operate issues for industrial users.

Synthetic Methodology Process Chemistry Patent-protected Scaffolds

Strategic Application Scenarios for 2-(2-Methylthiazol-4-yl)acetonitrile in Pharmaceutical and Agrochemical R&D


Scaffold for CNS-Penetrant Kinase Inhibitor Development

Procure 2-(2-Methylthiazol-4-yl)acetonitrile when designing kinase inhibitors intended for CNS targets. The compound's higher calculated LogP (1.52) relative to unsubstituted thiazole analogs predicts improved blood-brain barrier permeability, a critical attribute supported by its documented use in patent literature for synthesizing bioactive heterocycles [1].

Building Block for Orally Bioavailable Drug Candidates

Select this building block over 2-aminothiazole-4-acetonitrile for lead optimization programs prioritizing oral bioavailability. The lower polar surface area (64.92 Ų vs. ~88-90 Ų) aligns with established drug-likeness guidelines for passive intestinal absorption, making it a strategically advantageous choice for oral drug development .

Intermediate in Patent-Protected Synthetic Routes

Use 2-(2-Methylthiazol-4-yl)acetonitrile when constructing thiazole-containing pharmacophores that require clear freedom-to-operate documentation. The compound's explicit citation in US Patent US6194437 B1 provides a validated synthetic precedent distinct from unpatented thiazole acetonitrile analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methylthiazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.